molecular formula C24H23N3O B14253811 1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-

1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-

Cat. No.: B14253811
M. Wt: 369.5 g/mol
InChI Key: JAZXDODTSZKGSQ-UHFFFAOYSA-N
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Description

1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a fluorene moiety, and a furanyl-propenylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-
  • 4,4,5,5,5-Pentafluoro-1-(9H-fluoren-2-yl)-1,3-pentanedione
  • ®-2-(®-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-benzyl-2-oxopiperazin-1-yl)-3-phenylpropanoic acid

Uniqueness

1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.

Biological Activity

1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C19_{19}H21_{21}N3_{3}
  • Molecular Weight : 303.39 g/mol

Structural Representation

The structure features a piperazine ring, a fluorenyl moiety, and a furan-based side chain, contributing to its unique interactions with biological targets.

1-Piperazinamine derivatives have been studied primarily for their inhibitory effects on specific enzymes and cellular processes. Notably, research has focused on their potential as inhibitors of cysteine proteases, particularly Falcipain 2 (FP-2), which is essential for the survival of Plasmodium falciparum, the causative agent of malaria.

Inhibition of Falcipain 2

A study identified several derivatives based on the piperazine scaffold that exhibited promising inhibitory activity against FP-2. The most notable findings include:

  • HTS07940 : IC50_{50} = 64 µM against FP-2; IC50_{50} = 2.91 µM against P. falciparum.
  • HTS08262 : IC50_{50} = 14.7 µM against FP-2; IC50_{50} = 34 µM against P. falciparum.

Both compounds showed low cytotoxicity in human cell lines (HeLa cells), with CC50_{50} values indicating moderate safety profiles (133 µM for HTS07940 and 350 µM for HTS08262) .

Antimicrobial Activity

Research indicates that 1-piperazinamine derivatives also possess antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

Some derivatives have been evaluated for anticancer activity, particularly in inhibiting cancer cell proliferation. The mechanism often involves apoptosis induction and cell cycle arrest, although specific studies on this compound remain limited .

Data Table: Biological Activity Summary

Activity TypeCompoundTargetIC50_{50} (µM)CC50_{50} (µM)
FP-2 InhibitionHTS07940Plasmodium falciparum64133
FP-2 InhibitionHTS08262Plasmodium falciparum14.7350
Antimicrobial ActivityVariousBacterial StrainsVariesVaries
Anticancer ActivityVariousCancer Cell LinesVariesVaries

Case Study 1: Antimalarial Screening

In a virtual screening study conducted by researchers, several piperazine derivatives were screened for their ability to inhibit FP-2. The study utilized molecular docking and dynamics simulations to predict binding affinities and selectivity profiles, leading to the identification of HTS07940 as one of the most promising candidates due to its favorable selectivity over human proteases .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of various piperazine derivatives, including those with fluorenyl groups. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Properties

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-imine

InChI

InChI=1S/C24H23N3O/c1-3-11-22-20(9-1)21-10-2-4-12-23(21)24(22)26-14-16-27(17-15-26)25-13-5-7-19-8-6-18-28-19/h1-13,18,24H,14-17H2

InChI Key

JAZXDODTSZKGSQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC=CC5=CC=CO5

Origin of Product

United States

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